Iridal

Description

Contextualization within Triterpenoid (B12794562) Chemistry

Triterpenoids are a large and structurally diverse class of natural products composed of six isoprene (B109036) units, typically having a skeleton of 30 carbon atoms. They are biosynthesized from squalene (B77637). rsc.orgrsc.orgrsc.org Iridals are considered a specific type of triterpenoid, often categorized based on their carbon skeleton into classes such as monocycloiridals, bicycloiridals, spirioiridals, polycycloiridals, and noriridals. researchgate.netrsc.orgrsc.org The This compound (B600493) ring system is characterized by a six-membered ring, often with a uniform stereochemistry. tandfonline.com The majority of this compound natural products are characterized by a carbonyl function (mostly an aldehyde) at C-1 and an ester or alcohol group at C-3. rsc.org

Historical Overview of this compound Research

Research into iridals has been closely linked to the study of plants in the Iridaceae family, particularly Iris species and Belamcanda chinensis, which have a history of use in traditional medicine and perfumery. google.comrsc.orgresearchgate.netacs.orgnih.gov Early research focused on the extraction and identification of the chemical constituents responsible for the characteristic fragrance of Iris rhizomes, which are known to contain irones. google.comresearchgate.net It was discovered that iridals are precursors to these valuable fragrant irones, leading to interest in their extraction and transformation. google.com Over time, phytochemical studies expanded to investigate the full spectrum of this compound-type triterpenoids present in these plants, leading to the isolation and structural elucidation of numerous derivatives. researchgate.netrsc.orgrsc.orgnih.govresearchgate.net Techniques such as centrifugal partition chromatography have been employed for the purification of iridals. google.com Spectroscopic methods, including NMR and mass spectrometry, have been crucial in determining the structures of new iridals. researchgate.netrsc.orgtandfonline.comnih.gov

Significance in Natural Product Chemistry

Iridals hold significance in natural product chemistry due to their unique structural features and the variety of biological activities reported for these compounds and their derivatives. researchgate.netrsc.orgrsc.orgresearchgate.net As characteristic metabolites of the Iridaceae family, they contribute to the chemotaxonomy of these plants. acs.orgscite.ai The structural diversity observed within the this compound class, including variations in cyclization patterns and functional groups, makes them interesting subjects for phytochemical investigation. researchgate.netrsc.orgrsc.org Furthermore, the potential biological properties associated with iridals, such as cytotoxicity, neuroprotection, ichthyotoxicity, antiplasmodial activity, and protein kinase C activation, highlight their importance as a source of potentially bioactive compounds. researchgate.netrsc.orgrsc.orgacs.orgnih.govresearchgate.netscite.airesearchgate.net The study of iridals contributes to the broader understanding of the biosynthesis and function of triterpenoids in plants and their potential applications. sdu.dk

Here is a table summarizing some key data points about this compound:

| Property | Value | PubChem CID |

| Molecular Formula | C₃₀H₅₀O₃ nih.govnih.gov | 5318463 |

| Molecular Weight | 458.7 g/mol nih.govnih.gov | 5318463 |

| IUPAC Name | (2Z)-2-[(2R,3S,4S)-4-hydroxy-2-(3-hydroxypropyl)-3,4-dimethyl-3-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]cyclohexylidene]propanal nih.gov | 5318463 |

| Standard InChIKey | KWHXMASXPBOSRE-JKIIOOKNSA-N nih.govbidd.group | 5318463 |

| PubChem CID | 5318463 nih.govnih.govbidd.group | 5318463 |

| Source Family | Iridaceae google.comresearchgate.netrsc.orgfrontiersin.orgresearchgate.net | N/A |

| Biosynthetic Origin | Squalene rsc.orgrsc.org | N/A |

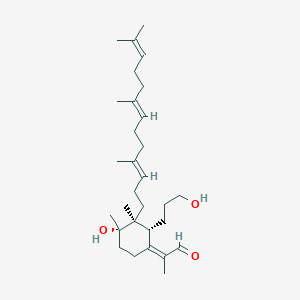

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C30H50O3 |

|---|---|

Molecular Weight |

458.7 g/mol |

IUPAC Name |

(2Z)-2-[(2R,3S,4S)-4-hydroxy-2-(3-hydroxypropyl)-3,4-dimethyl-3-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]cyclohexylidene]propanal |

InChI |

InChI=1S/C30H50O3/c1-23(2)12-8-13-24(3)14-9-15-25(4)16-10-19-29(6)28(17-11-21-31)27(26(5)22-32)18-20-30(29,7)33/h12,14,16,22,28,31,33H,8-11,13,15,17-21H2,1-7H3/b24-14+,25-16+,27-26-/t28-,29+,30+/m1/s1 |

InChI Key |

KWHXMASXPBOSRE-JKIIOOKNSA-N |

SMILES |

CC(=CCCC(=CCCC(=CCCC1(C(C(=C(C)C=O)CCC1(C)O)CCCO)C)C)C)C |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CC[C@]1([C@@H](/C(=C(/C)\C=O)/CC[C@]1(C)O)CCCO)C)/C)/C)C |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC1(C(C(=C(C)C=O)CCC1(C)O)CCCO)C)C)C)C |

Synonyms |

iridal |

Origin of Product |

United States |

Natural Occurrence and Distribution of Iridals

Phytochemical Origins within the Iridaceae Family

Iridal-type triterpenoids have been identified and isolated from a variety of species within the Iridaceae family acs.orgtiprpress.com.

Genus Iris Species

The genus Iris is a prominent source of iridals, with numerous species documented to contain these compounds nih.govresearchgate.net.

Iris germanica : This species has been a key source for the initial isolation and study of This compound (B600493) compounds researchgate.netnih.govcapes.gov.br. Investigations into the rhizomes of I. germanica have revealed the presence of several this compound-type triterpenoids, including irisgermanicals A, B, and C, iriflorental, iripallidal, and γ-irigermanal cdnsciencepub.com. Notably, α-irigermanal, γ-irigermanal, and iridogermanal (B191553) are reported as significant lipid components in the rhizomes, accounting for approximately 1% of the fresh weight researchgate.net. An epoxidized this compound, 18,19-epoxy-10-deoxythis compound, has also been isolated from a variety of Iris germanica tiprpress.comresearchgate.net.

Iris tectorum : Iris tectorum is another species known to contain this compound-type triterpenoids researchgate.netencyclopedia.pubmendelu.cz. Iridotectorals A and B, among other known iridals, have been isolated from its rhizomes researchgate.netresearchgate.net. Research has also identified structurally unique this compound-type triterpenoids with a rearranged homofarnesyl side chain in I. tectorum researchgate.net.

Iris domestica (formerly Belamcanda chinensis): This species is recognized for its substantial this compound content acs.orgresearchgate.net. This compound-type triterpenoids have been isolated from the rhizomes and roots of Iris domestica researchgate.netresearchgate.netnih.gov. Compounds such as isoiridogermanal (B1164419), iristectorene B, 16-O-acetylisoiridogermanal, belachinal, anhydrobelachinal, epianhydrobelachinal, isoanhydrobelachinal, and a novel dimeric this compound, dibelamcandal A, have been reported from Belamcanda chinensis acs.orgnih.govcas.cn. More recent studies have isolated new aliphatic fatty acid ester-bearing monocyclothis compound type triterpenoids, 16-acetylthis compound A and 16-acetylthis compound B, from the rhizomes of I. domestica nih.gov.

Iris sibirica : Iridals have been isolated from the rhizomes of Iris sibirica nih.govresearchgate.netacs.org. A new this compound, (6R,10S,11S)-17,29-didehydrothis compound, was isolated from a rhizome extract of I. sibirica researchgate.net.

Iris delavayi : Studies on Iris delavayi sourced from Yunnan Province, China, have led to the isolation of this compound-type triterpenoids wikipedia.orgnih.gov. Analysis revealed the presence of both 2(7)Z- and 2(7)E-iridals in varying amounts depending on the collection location, highlighting chemical diversity within this species wikipedia.orgnih.gov.

Genus Belamcanda Species

The genus Belamcanda, which includes Belamcanda chinensis (now classified under Iris as Iris domestica), is a notable source of iridals researchgate.netencyclopedia.pubacs.orgcas.cnresearchgate.netnih.govbidd.groupscite.aiwikipedia.org. As detailed above, Belamcanda chinensis is known to contain a diverse array of this compound-type triterpenoids acs.orgresearchgate.netresearchgate.net.

Geographical and Species-Specific Variations in this compound Content

The composition and quantity of this compound-type triterpenoids in Iridaceae plants are influenced by a combination of species-specific characteristics and environmental and genetic factors tiprpress.com. Research on Iris delavayi from different locations in Yunnan Province, China, demonstrated significant variations in the types and content of iridals tiprpress.comwikipedia.orgnih.gov. Furthermore, the concentration of iridals can vary within different parts of the same plant, such as roots, rhizomes, and leaves, with seasonal fluctuations observed in rhizomes and leaves tiprpress.com. Structural variations also exist, with monocyclic iridals being widespread in the genus Iris, bicyclic iridals primarily found in Iris germanica, and spirocyclic iridals concentrated in species like Belamcanda chinensis and Iris tectorum tiprpress.com.

Ecological Roles and Biological Significance in Plants

Beyond their potential pharmacological applications, iridals are suggested to play ecological roles and possess biological significance within the plants themselves cdnsciencepub.com. Proposed functions include acting as antioxidants and contributing to drought resistance cdnsciencepub.com. Some iridals have exhibited piscicidal activity, suggesting a potential role in plant defense against fish herbivores cdnsciencepub.comacs.orgtiprpress.comacs.orgnih.gov. For example, iriflorental, iripallidal, and γ-irigermanal isolated from Iris germanica and Iris japonica showed potent toxicity to fish cdnsciencepub.com. Dibelamcandal A, a dimeric this compound from Belamcanda chinensis, has demonstrated strong molluscicidal activity tiprpress.comcas.cn.

Isolation and Structural Elucidation Methodologies for Iridals

Extraction and Purification Techniques for Iridal (B600493) Compounds

The initial step in obtaining iridals typically involves the extraction of plant material, most commonly the rhizomes. tandfonline.comcdnsciencepub.comnih.govgoogle.com Various solvents are employed, ranging in polarity, to extract the bioactive compounds. Methanol (B129727) and ethanol (B145695) are frequently used for initial extraction. cdnsciencepub.commdpi.combiomedpharmajournal.orgnih.govnih.gov For instance, dried roots of Belamcanda chinensis have been extracted with methanol at room temperature. mdpi.comnih.gov Similarly, rhizomes of Iris germanica have been percolated with methanol. cdnsciencepub.com Ethanol extracts of Iris domestica rhizomes have also been utilized. google.com

Following the initial extraction, the crude extract is often subjected to liquid-liquid partitioning using solvents like hexane (B92381), ethyl acetate, and n-butanol to separate compounds based on their polarity. cdnsciencepub.commdpi.combiomedpharmajournal.orgnih.gov The hexane fraction has been shown to contain this compound-type triterpenoids. mdpi.comnih.gov

Purification of iridals from these fractions is commonly achieved using various chromatographic techniques. Open column chromatography using stationary phases like silica (B1680970) gel and ODS silica gel (reversed-phase C18) is widely applied. mdpi.combiomedpharmajournal.orgnih.govrsc.org Gradient elution with solvent mixtures of varying polarities, such as water/methanol or chloroform/methanol, is used to separate the compounds. mdpi.combiomedpharmajournal.orgnih.gov Preparative high-performance liquid chromatography (HPLC) is also a crucial technique for obtaining pure this compound compounds. tandfonline.comrsc.org Detection of iridals during chromatography is often performed using UV detection, typically around 240-254 nm, which is characteristic of the α,β-unsaturated aldehyde group present in many iridals. tandfonline.comgoogle.comresearchgate.net

Bioactivity-Guided Fractionation Approaches

Bioactivity-guided fractionation is a strategy used to isolate bioactive compounds by tracking the desired biological activity through successive separation steps. This approach has been successfully applied in the isolation of iridals with specific biological properties. For example, toxicity-guided fractionation using killifish (Oryzias latipes) was employed to isolate piscicidal this compound-type triterpenoids from Iris germanica and I. japonica. cdnsciencepub.com In another study, activity-guided fractionation of the hexane fraction of a methanol extract from Belamcanda chinensis, based on human neutrophil elastase (HNE) enzyme inhibition, led to the purification of this compound-type triterpenoids. nih.gov The myristate ester of iso-iridogermanal was identified as an antitrypanosomal component of Iris domestica using bioassay-guided fractionation. thieme-connect.de

Spectroscopic Techniques in this compound Structure Determination

Spectroscopic methods are essential for elucidating the chemical structures of isolated iridals. researchgate.nettandfonline.comcdnsciencepub.comnih.govbiomedpharmajournal.orgnih.govsci-hub.senih.govekb.egresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

NMR spectroscopy, including both one-dimensional (1D) and two-dimensional (2D) techniques, is a primary tool for determining the structures of iridals. researchgate.nettandfonline.comnih.govnih.govresearchgate.netnih.govekb.egbidd.group 1H and 13C NMR spectra provide information about the types of protons and carbons present and their chemical environments. researchgate.nettandfonline.comnih.govekb.eg Characteristic signals for iridals include those for the aldehyde proton (typically around δH 10 ppm) and carbons, olefinic protons and carbons, oxygenated carbons and protons, and methyl groups. researchgate.nettandfonline.com

Two-dimensional NMR techniques, such as 1H-1H Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Correlation (HMQC), and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for establishing connectivity within the molecule and confirming assignments. tandfonline.comnih.govresearchgate.net COSY reveals coupling between adjacent protons, while HSQC/HMQC correlates protons with the carbons to which they are directly attached. nih.gov HMBC shows correlations between protons and carbons separated by multiple bonds, which helps in piecing together the different parts of the molecule and determining the position of substituents. tandfonline.comnih.gov Nuclear Overhauser Effect Spectroscopy (NOESY) is used to determine spatial relationships between protons, which aids in establishing the relative configuration of chiral centers and the conformation of the molecule. cdnsciencepub.comnih.govresearchgate.net

Detailed NMR analysis has been used to elucidate the structures of numerous iridals, including new compounds like irisgermanicals A, B, and C cdnsciencepub.com, iritectols A and B researchgate.net, and irigermanone. researchgate.net For example, the structure of irigermanone was established using HR-ESI-MS, 1D and 2D NMR, and electronic circular dichroism (ECD) spectroscopy. researchgate.net

Mass Spectrometry (MS, HRMS, HRESIMS)

Mass spectrometry is used to determine the molecular weight and elemental composition of iridals, as well as to provide fragmentation patterns that offer insights into the structure. tandfonline.comnih.govrsc.orgnih.govekb.egresearchgate.net Electrospray Ionization Mass Spectrometry (ESI-MS) and High-Resolution ESI-MS (HRESIMS) are commonly used techniques for iridals, providing accurate mass measurements that help confirm the molecular formula. researchgate.netrsc.orgnih.govrsc.orgnih.govekb.egresearchgate.net Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS) has also been reported. tandfonline.com The mass spectra often show protonated molecular ions ([M+H]+) and fragment ions resulting from the loss of water or other groups. tandfonline.comnih.gov LC-MS analysis is frequently used to detect and identify iridals in crude extracts. nih.govresearchgate.net

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in this compound molecules by detecting characteristic absorption bands corresponding to molecular vibrations. tandfonline.comrsc.orgnih.govbiomedpharmajournal.orgnih.govnih.govekb.egbidd.group Key functional groups in iridals, such as hydroxyl (O-H), carbonyl (C=O, particularly the α,β-unsaturated aldehyde), and carbon-carbon double bonds (C=C), produce distinct signals in the IR spectrum. tandfonline.comrsc.orgnih.gov For instance, IR spectra of iridals often show absorption bands around 3400 cm-1 for hydroxyl groups and around 1650-1715 cm-1 for carbonyl groups, along with bands for C=C stretching. researchgate.netrsc.orgnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to detect chromophores, such as the α,β-unsaturated aldehyde system present in many iridals. tandfonline.comnih.govgoogle.combiomedpharmajournal.orgnih.govresearchgate.netnih.govekb.eg The UV spectrum of iridals typically shows a characteristic absorption maximum (λmax) in the range of 238-257 nm, indicating the presence of this conjugated system. researchgate.nettandfonline.comgoogle.comnih.govresearchgate.net UV detection at these wavelengths is also used during chromatographic separation to monitor the elution of iridals. tandfonline.comgoogle.com

Advanced Structural Analysis Methods

Beyond fundamental spectroscopic techniques like NMR, MS, IR, and UV-Vis, advanced methods are often employed to provide definitive structural information, particularly regarding stereochemistry and solid-state arrangement. sciepub.com These techniques offer deeper insights necessary for the complete characterization of this compound compounds.

X-ray Diffraction Analysis

Single-crystal X-ray diffraction analysis is a powerful technique used to determine the precise three-dimensional atomic and molecular structure of a crystalline substance. patnawomenscollege.in This method involves exposing a single crystal of the compound to an intense beam of X-rays and measuring the angles and intensities of the diffracted rays. patnawomenscollege.in The resulting diffraction pattern is unique to the crystal structure and can be used to generate a three-dimensional picture of the electron densities, revealing the mean position of atoms, covalent bonding, and crystallographic disorder. patnawomenscollege.in

For iridals, X-ray diffraction analysis has been successfully applied to confirm the structures and establish the absolute configurations of various derivatives. For instance, the structures of polycycloiridals K-T, isolated from the rhizomes of Belamcanda chinensis, were established using single-crystal X-ray diffraction analysis in conjunction with other spectroscopic methods and quantum mechanical calculations. researchgate.netnih.govacs.org Similarly, X-ray crystallography was used to confirm the structures of certain this compound-type triterpenoids with neuroprotective activities from Iris tectorum. researchgate.net The uniform (6R, 10S, 11S) configuration of the six-membered this compound ring system in some iridals has also been determined by X-ray analysis and chemical degradation. tandfonline.com

Electronic Circular Dichroism (ECD) Calculations

Electronic Circular Dichroism (ECD) spectroscopy is a valuable tool for determining the absolute configuration of chiral molecules, including iridals. ECD measures the differential absorption of left and right circularly polarized light by a substance. By comparing the experimental ECD spectrum with theoretically calculated spectra for different possible stereoisomers, the absolute configuration can be assigned. acs.orgnih.govjasco-global.com

ECD calculations are frequently used in the structural elucidation of new this compound compounds, especially when single crystals suitable for X-ray diffraction are difficult to obtain. For example, the absolute configuration of polycyclothis compound A from Iris tectorum was determined by comparing its experimental and calculated ECD spectra. acs.orgnih.gov ECD calculations were also employed to assign the absolute configuration of the tricyclic nucleus system of belamchinenin A, an unprecedented this compound-type triterpenoid (B12794562) from Belamcanda chinensis. researchgate.net Furthermore, the structures of new this compound-type triterpenoid derivatives with cytotoxic activities from Belamcanda chinensis have been elucidated based on comprehensive spectroscopic methods and ECD calculations. researchgate.net

Quantum Mechanical Calculations (e.g., TDDFT)

Quantum mechanical calculations, particularly Time-Dependent Density Functional Theory (TDDFT), play a significant role in the advanced structural analysis of iridals, often in conjunction with ECD calculations. wikipedia.org TDDFT calculations are used to predict various spectroscopic properties, including ECD spectra, which are then compared to experimental data to confirm structural assignments and determine absolute configurations. acs.orgjasco-global.com

TDDFT quantum mechanical calculations were utilized in the structural establishment of polycycloiridals K-T from Belamcanda chinensis. researchgate.netnih.govacs.org Specifically, TDDFT ECD calculations at the B3LYP/6-311++G(2d,p) level in MeOH with PCM were conducted to determine the absolute configuration of polycyclothis compound O (compound 5), where the calculated ECD spectrum matched well with the experimental spectrum, establishing its absolute configuration as (6R, 10S, 11R, 13S, 18S, 19S, 26R). acs.org These calculations provide theoretical support for the structural and stereochemical assignments made based on experimental data.

Biosynthetic Pathways and Enzymology of Iridals

Oxidosqualene Cyclization in Iridal (B600493) Formation

A key step in the biosynthesis of triterpenoids is the cyclization of oxidosqualene. rsc.orgnih.gov Oxidosqualene cyclases (OSCs) are the enzymes responsible for this process, generating the diverse array of triterpene skeletons observed in nature. rsc.orgnih.gov In the case of monocyclic iridals, oxidosqualene is converted into a bicyclic intermediate through cyclization, followed by hydride and 1,2-methyl shifts. rsc.org This intermediate subsequently undergoes a Grob-type fragmentation to yield the monocyclic this compound skeleton. rsc.orgrhea-db.orgqmul.ac.ukkegg.jp An Arabidopsis oxidosqualene cyclase has been experimentally shown to catalyze the formation of an this compound skeleton via Grob fragmentation. rhea-db.orgqmul.ac.ukkegg.jpnih.govwesleyan.edu The biosynthesis of this compound-type triterpenoids has been hypothesized to derive from oxidosqualene cyclization via a B-ring boat intermediate. nycu.edu.tw

Role of Cytochrome P-450 Monooxygenases in this compound Biosynthesis

Cytochrome P-450 monooxygenases are a superfamily of enzymes known to be involved in various metabolic processes in plants, including the modification of terpenoids. tandfonline.comresearchgate.net Research suggests a role for cytochrome P-450 enzymes in this compound biosynthesis, particularly in hydroxylation reactions. tandfonline.comresearchgate.nettandfonline.com Incubation of a monocyclic this compound with rat liver microsomes (containing cytochrome P-450) in the presence of NADPH resulted in the formation of 16-hydroxy-iridal. tandfonline.comresearchgate.nettandfonline.com This reaction was inhibited by carbon monoxide, indicating the involvement of cytochrome P-450. tandfonline.comresearchgate.nettandfonline.com The presence of this monooxygenase in intracellular Iris membranes further supports its potential role in plant this compound biosynthesis pathways. tandfonline.comresearchgate.net

Enzymatic Modifications and Transformations (e.g., 16-hydroxylation)

Following the initial cyclization, this compound biosynthesis involves various enzymatic modifications and transformations, contributing to the structural diversity of iridals and their derivatives. researchgate.net One such modification is hydroxylation. As mentioned above, 16-hydroxylation of this compound has been observed, mediated by cytochrome P-450 enzymes. tandfonline.comresearchgate.nettandfonline.com Other potential modifications include oxidation, reduction, dehydrogenation, acetylation, and cyclization of the polyene side chain. rsc.orggoogle.com These enzymatic steps can lead to the formation of various hydroxylated derivatives at positions such as C16, C17, C21, and C26. tandfonline.com

Putative Biosynthetic Pathways for this compound Derivatives

Plausible biosynthetic pathways have been proposed for various this compound derivatives, including bicyclic, tricyclic, and tetracyclic forms. rsc.org These pathways often involve further cyclization events and functionalization of the this compound skeleton and its side chain. For instance, bicyclic iridals may form through oxidation and subsequent intramolecular cyclization of monocyclic iridals. rsc.org Tricyclic iridals with a 6/5/7 core have been suggested to form via cyclization between specific carbons of the homofarnesyl chain. rsc.org The formation of cycloiridals, which are precursors to irones, is hypothesized to involve the addition of a methyl group from S-adenosylmethionine (SAM) to the terminal double bond of the this compound side chain, followed by cyclization, potentially catalyzed by a bifunctional methyltransferase and cyclase. researchgate.netresearchgate.netgoogle.com Spiroiridals are another class of derivatives for which biosynthetic routes have been proposed. researchgate.netresearchgate.net

Here is a summary of some proposed biosynthetic transformations:

| Proposed Transformation | Resulting this compound Derivative Class | Key Enzymatic Step(s) Involved | Source(s) |

| Oxidosqualene cyclization and fragmentation | Monocyclic Iridals | Oxidosqualene cyclase, Grob-type fragmentation | rsc.orgrhea-db.orgqmul.ac.ukkegg.jpnih.gov |

| Oxidation of methyl groups and intramolecular cyclization | Bicyclic Iridals | Oxidation, Ene-type reaction | rsc.org |

| Cyclization within the homofarnesyl side chain | Tricyclic Iridals (e.g., 6/5/7) | Cyclization | rsc.org |

| Methyl addition and cyclization of the side chain | Cycloiridals | Methyltransferase, Cyclase | researchgate.netresearchgate.netgoogle.com |

| Hydroxylation at various positions (e.g., C16, C17, C21, C26) | Hydroxylated Iridals | Cytochrome P-450 monooxygenases, other hydroxylases | tandfonline.comresearchgate.nettandfonline.com |

| Dehydrogenation and acetylation of the side chain | Functionalized Iridals | Dehydrogenases, Acetyltransferases | rsc.org |

| Formation of furanone ring | Bicyclic this compound Lactones | Enzymatic steps leading to lactone formation | rsc.org |

| Formation of ether linkage | Bicyclic Iridals with Ether Linkage | Enzymatic steps leading to ether formation | rsc.org |

| Oxidative degradation of bicyclic C31-triterpenoids | Irones | Oxidative enzymes | researchgate.netgoogle.com |

Gene Expression Studies Related to this compound Biosynthesis

Investigating the gene expression patterns of enzymes involved in isoprenoid and this compound biosynthesis can provide insights into the regulation of this compound production. Studies have utilized techniques such as transcriptome analysis and RT-PCR to identify putative genes involved in iridoid (a related class of compounds) and terpenoid biosynthesis. escholarship.orgmdpi.com While direct gene expression studies specifically focused on this compound biosynthesis genes are less extensively documented in the provided results, research on other terpenoid pathways in plants like Rehmannia glutinosa and Arabidopsis thaliana demonstrates the application of these techniques to understand the genetic basis of natural product biosynthesis. nih.govmdpi.com Differential gene expression analysis has been applied in studies related to Iris species, although not always directly focused on this compound biosynthesis enzymes themselves, highlighting the potential for this approach in understanding the genetic regulation within these plants. arvojournals.orgresearchgate.net

Chemical Synthesis and Derivatization Strategies for Iridals

Total Synthesis Approaches for Iridal (B600493) Core Structures

Total synthesis aims to construct the complete this compound molecule from simpler, commercially available precursors. This often involves intricate sequences of reactions to establish the correct carbon framework and stereochemistry. The complexity of this compound structures, particularly the presence of multiple contiguous stereogenic centers and quaternary carbons, necessitates highly controlled synthetic methodologies.

One approach towards the this compound core structure has utilized a domino-based methodology to stereoselectively establish the trans C10/C11 dimethyl relationship within a cyclohexene (B86901) ring moiety. This strategy is crucial for building the B-ring portion of the this compound skeleton. researchgate.net The success of some synthetic plans relies on highly efficient coupling reactions, such as the Miyaura-Suzuki type sp³-sp² segment coupling. researchgate.net

Research has focused on developing stereoselective routes to heavily functionalized six-membered ring subunits that can serve as key intermediates for this compound synthesis. researchgate.net These approaches often involve strategies to achieve total facial selectivity during the installation of quaternary centers. researchgate.net Oxidative cleavage reactions have also been employed for ring-expanding rearrangements in the context of synthesizing the this compound core. researchgate.net

Enantioselective Synthesis of Iridals

Enantioselective synthesis is critical for obtaining iridals in a single stereoisomeric form, as different enantiomers can exhibit vastly different biological activities. Achieving high enantiopurity in the synthesis of complex molecules like iridals, which possess numerous stereocenters, is a significant challenge.

An enantioselective synthesis of this compound, the parent molecule of this triterpenoid (B12794562) class, has been reported. nih.gov This synthetic strategy allows access not only to the parent this compound but also to several representatives of the this compound family and diversely substituted analogues. nih.gov A key aspect of this enantioselective route involves the stereoselective construction of specific parts of the molecule, such as the trans C10/C11 dimethyl relationship, often utilizing methodologies that control the formation of stereocenters. nih.gov

The development of catalytic enantioselective methods is a major focus in organic synthesis, including for complex natural products. While general catalytic enantioselective synthesis of chiral compounds with high enantiomeric purity has seen significant advances, applying these to the specific challenges of this compound synthesis is an ongoing area. jst.go.jp

Biomimetic Synthesis Investigations

Biomimetic synthesis seeks to emulate proposed biological pathways for the formation of natural products. This approach can provide insights into the plausible biogenesis of iridals and potentially offer novel synthetic routes. Iridals are believed to be derived from the cyclization and rearrangement of a squalene (B77637) precursor.

Investigations into the biomimetic synthesis of the this compound skeleton have been conducted to gain access to possible biogenetic intermediates of these triterpenoids. researchgate.net These studies can help in understanding the complex enzymatic processes that occur in plants to produce the diverse array of this compound structures. While some studies focus on biomimetic approaches to related classes like iridoid alkaloids, which are derived from monoterpenes, the principles of emulating natural cyclization cascades are relevant to this compound synthesis. nih.gov

Plausible biosynthetic pathways for bicyclic and tricyclic iridals have been proposed, involving steps such as oxidation, nucleophilic attack, epoxidation, and subsequent cyclizations. rsc.org Biomimetic synthetic efforts can aim to replicate these proposed steps in a laboratory setting.

Semi-Synthetic Modification and Derivative Preparation

Semi-synthetic approaches involve using naturally isolated iridals or closely related precursors as starting materials for chemical modification. This strategy is often employed to prepare derivatives with potentially altered or improved properties, such as enhanced stability, solubility, or biological activity.

Naturally occurring iridals can be isolated from plant sources, such as the rhizomes of Iris species. researchgate.net These isolated compounds can then be subjected to various chemical transformations to create semi-synthetic derivatives. Modifications can include alterations to the side chain, oxidation or reduction of functional groups, esterification, etherification, or cyclization reactions. google.com For instance, the side chain of iridals can be modified to include double bonds through dehydration or dehydrogenation, or it can be hydroxylated or esterified, for example, with fatty acids. google.com

Semi-synthetic derivatives of iridals have been investigated for their biological activities. For example, investigations have been conducted on the antitrypanosomal activity of iso-iridogermanal and its semi-synthetic derivatives. researchgate.net Chemical modification of isolated iridals has afforded novel stable derivatives that maintained bioactivity in certain studies. researchgate.net

Domino-Based and Catalytic Synthesis Methodologies

Domino reactions (also known as cascade or tandem reactions) are sequences of two or more reactions that occur consecutively without isolation of intermediates. These reactions are highly efficient and atom-economical, making them attractive for the synthesis of complex molecules. Catalytic methods, employing catalysts to accelerate and control chemical transformations, are often integrated into domino sequences and other synthetic strategies for iridals.

A domino-based approach has been developed towards the stereoselective synthesis of heavily functionalized cyclohexanes, which are key structural elements of iridals. nih.gov This methodology can achieve total stereochemistry control on the introduced centers, including adjacent quaternary centers, which are prevalent in this compound structures. researchgate.net A microwave-assisted version of a key domino transformation has also been explored in the context of synthesizing the this compound core structure. researchgate.net

Catalytic methods, including transition metal catalysis, play a significant role in various steps of this compound synthesis, such as coupling reactions. nih.gov The development of catalytic asymmetric reactions is particularly important for achieving enantioselectivity in this compound synthesis. jst.go.jp Catalytic radical-based domino reactions represent important advances in organic synthesis, offering atom- and step-economical routes to complex molecules, which principles can be applied to this compound synthesis. scilit.com

Mechanistic Investigations of Iridal Biological Activities

Enzyme Inhibition Studies

Iridal (B600493) and related compounds have demonstrated significant interactions with several key enzymes involved in physiological and pathological processes.

This compound-type triterpenoids isolated from Belamcanda chinensis have been identified as potent inhibitors of Human Neutrophil Elastase (HNE), a serine protease implicated in inflammatory diseases. mdpi.com Studies have shown that these compounds, including isoiridogermanal (B1164419), iridobelamal A, and iridobelamal B, act as reversible and noncompetitive inhibitors of HNE. mdpi.com The inhibitory mechanism involves a single binding site on the HNE enzyme. mdpi.com The spiro-type structure of some iridals, such as iridobelamal B, has been shown to exhibit a two to three-fold better HNE inhibition and binding affinity compared to monocyclic iridals like isoiridogermanal and iridobelamal A. mdpi.com

Table 1: HNE Inhibitory Activity of this compound-Type Triterpenoids

| Compound | IC₅₀ (µM) |

|---|---|

| Isoiridogermanal | 27.0 |

| Iridobelamal A | Not specified |

Data sourced from a study on this compound-type triterpenoids from Belamcanda chinensis. mdpi.com

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator in insulin (B600854) and leptin signaling pathways, making it a significant target in the research of type 2 diabetes and obesity. While various natural and synthetic compounds have been investigated as PTP1B inhibitors, specific mechanistic studies detailing the direct modulation of PTP1B by the chemical compound "this compound" are not extensively available in the current scientific literature. Further research is required to determine if this compound or its derivatives exert any inhibitory or modulatory effects on PTP1B activity.

The inhibition of β-hematin formation is a crucial mechanism of action for many antimalarial drugs. This process prevents the detoxification of heme, which is toxic to the malaria parasite. nih.govmedipol.edu.tr this compound, a triterpenoid (B12794562) from Iris germanica L., has demonstrated antiplasmodial activity in vitro against both chloroquine-resistant and -sensitive strains of Plasmodium falciparum, with IC₅₀ values ranging from 1.8 to 26.0 µg/ml. nih.gov However, the specific molecular mechanism underlying this antiplasmodial activity has not been fully elucidated, and it is not definitively known whether it involves the inhibition of β-hematin formation. nih.gov

Certain this compound-type triterpenoids isolated from Iris tectorum and Belamcanda chinensis have been shown to be potent activators of Protein Kinase C (PKC), a family of enzymes involved in controlling the function of other proteins through phosphorylation. jst.go.jpnih.gov A study of eleven this compound-type triterpenoids demonstrated that nine of these compounds exhibited dose-dependent PKC activation. nih.gov The structural requirements for this activity have been identified as:

A hydrophobic side-chain. nih.gov

An E-methylidene aldehyde group at the C-1 position. nih.gov

A hydroxyl group at the C-26 position. nih.gov

Among the tested compounds, 28-deacetylbelamcandal (B1239850) was found to be the most potent activator of PKC. nih.gov

Table 2: PKC Activation by this compound-Type Triterpenoids

| Compound | PKC Activation |

|---|---|

| 28-Deacetylbelamcandal | Most potent |

Data is based on a study of eleven this compound type triterpenoids from Iris tectorum and Belamcanda chinensis. nih.gov

RasGRP3, a Ras guanyl nucleotide exchange factor, plays a critical role in the Ras signaling pathway, which is involved in cell proliferation and differentiation. nih.gov The activation of RasGRP3 can be mediated by certain isoforms of Protein Kinase C (PKC), specifically PKCδ and PKCε. ucsf.edunih.gov This activation occurs through two primary mechanisms: PKC-dependent phosphorylation of RasGRP3, particularly at Thr-133, and PKC-independent, diacylglycerol (DAG)-mediated recruitment to the cell membrane. nih.govucsf.edunih.govresearchgate.net Given that this compound-type triterpenoids can activate PKC, it is plausible that they can indirectly lead to the activation of RasGRP3. nih.gov This would occur through the this compound-induced activation of PKC, which in turn would phosphorylate and contribute to the activation of RasGRP3, subsequently initiating downstream Ras/MAPK signaling. ucsf.edunih.gov

Cellular Pathway Modulations

In addition to direct enzyme interactions, this compound-type triterpenoids have been found to modulate key cellular signaling pathways, particularly those involved in inflammation.

Studies on isoiridogermanal and iridobelamal A, isolated from Belamcanda chinensis, have demonstrated significant anti-inflammatory effects. mdpi.comnih.gov These compounds were found to suppress the expression of pro-inflammatory cytokines, including inducible nitric oxide synthase (iNOS), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α), in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. mdpi.comnih.gov The underlying mechanism for this suppression is the modulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. mdpi.comnih.gov By inhibiting the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, these this compound-type triterpenoids effectively block the transcription of NF-κB target genes, which include the aforementioned pro-inflammatory cytokines. mdpi.com

Regulation of NF-κB Pathway by Iridals

This compound-type triterpenoids have been identified as modulators of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation, immunity, and cell survival. mdpi.comnih.gov The canonical NF-κB pathway is typically held in an inactive state in the cytoplasm by inhibitor of NF-κB (IκB) proteins. nih.gov Upon stimulation by signals like bacterial lipopolysaccharide (LPS) or pro-inflammatory cytokines, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. nih.gov This releases the NF-κB dimer (commonly p65/p50), allowing it to translocate to the nucleus and activate the transcription of target genes, including those for inflammatory cytokines. nih.gov

Studies on this compound-type triterpenoids isolated from Belamcanda chinensis have demonstrated a significant anti-inflammatory effect mediated through this pathway. Specifically, the iridals isoiridogermanal and iridobelamal A were found to suppress the expression of pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α), in LPS-stimulated RAW264.7 macrophage cells by blocking the NF-κB pathway. mdpi.com This suggests that these iridals interfere with one or more steps in the signaling cascade leading to NF-κB activation, thereby downregulating the subsequent inflammatory response. mdpi.com

Effects on Cellular Apoptosis (e.g., in tumor cell lines in vitro)

Iridals and related compounds have demonstrated the ability to induce apoptosis, or programmed cell death, in various cancer cell lines, a key mechanism for their anticancer activity. nih.govunimi.it Apoptosis can be initiated through two primary routes: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. dntb.gov.uanih.govnih.gov The extrinsic pathway is triggered by the binding of death ligands (like FasL) to cell surface receptors, leading to the formation of the death-inducing signaling complex (DISC) and activation of initiator caspase-8. dntb.gov.uanih.gov The intrinsic pathway is initiated by cellular stress, which leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the activation of initiator caspase-9. nih.gov Both pathways converge on the activation of executioner caspases, such as caspase-3, which dismantle the cell. dntb.gov.ua

Research on iridin (B162194), a structurally related isoflavonoid (B1168493), in AGS human gastric cancer cells provides insight into the potential apoptotic mechanisms of iridals. Iridin treatment was shown to trigger apoptosis by specifically activating the extrinsic pathway. unimi.it This was evidenced by the increased expression of the death receptor Fas and its ligand FasL, along with the activation of caspase-8 and the executioner caspase-3. unimi.it Furthermore, the cleavage of poly ADP-ribose polymerase (PARP), a substrate of activated caspase-3, was also observed. nih.govunimi.it Notably, iridin treatment did not alter the levels of proteins involved in the intrinsic pathway, such as Bax and Bcl-xL, indicating a specific mode of action through the death receptor pathway in these cells. unimi.it

Modulation of Cell Cycle Progression

The anticancer effects of iridals are also linked to their ability to interfere with the cell cycle, the process by which cells replicate and divide. nih.gov The cell cycle is controlled by a series of checkpoints that ensure the fidelity of DNA replication and cell division, regulated by proteins such as cyclins and cyclin-dependent kinases (CDKs). sinica.edu.twnih.gov The G2/M checkpoint, for instance, prevents cells from entering mitosis (M phase) with damaged DNA.

Studies on the compound iridin in AGS gastric cancer cells have shown that it effectively halts cell proliferation by inducing cell cycle arrest at the G2/M phase. nih.govunimi.it The mechanism involves the downregulation of key proteins that govern the G2/M transition. nih.gov Specifically, iridin treatment led to decreased expression of Cyclin B1, CDK1, and the phosphatase Cdc25C. nih.gov The Cyclin B1/CDK1 complex is pivotal for entry into mitosis, and its activity is promoted by Cdc25C. By attenuating the expression of these regulatory proteins, iridin prevents cancer cells from progressing through the G2/M checkpoint, thereby inhibiting their division and proliferation. nih.govunimi.it

Impact on Mitochondrial Function and Reactive Oxygen Species Production

Mitochondria are central to cellular metabolism and are the primary site of reactive oxygen species (ROS) production as a byproduct of respiration. While ROS are important signaling molecules, their overproduction leads to oxidative stress, which can damage cellular components and trigger cell death. The mitochondrial membrane potential (ΔΨm) is a key indicator of mitochondrial health, and its disruption can lead to dysfunction and increased ROS generation. nih.gov

Certain triterpenoids have been shown to modulate mitochondrial function and ROS levels. nih.gov Some of these compounds can disrupt the mitochondrial membrane potential, leading to an increase in intracellular ROS generation and subsequent induction of apoptosis. nih.gov This suggests a mechanistic link where the compound directly targets mitochondria, initiating a cascade of events beginning with mitochondrial dysfunction, followed by oxidative stress, and culminating in cell death. Conversely, other studies, particularly in the context of neuroprotection, have shown that plant-derived polyphenols can protect cells by reducing ROS production and stabilizing the mitochondrial membrane potential. This dual role highlights that different triterpenoid structures can either induce or inhibit ROS production, depending on the compound and the cellular context. nih.gov

Neuroprotective Activity Mechanisms (e.g., against serum deprivation-induced PC12 cell death)

This compound-type triterpenoids have been identified as promising neuroprotective agents. A widely used in vitro model to screen for such activity involves exposing rat pheochromocytoma (PC12) cells to serum deprivation, which induces oxidative stress and apoptosis, mimicking conditions of neuronal injury. unimi.it

Several studies have confirmed the efficacy of iridals in this model. Six novel this compound-type triterpenoids, named spirioiridotectals A-F, were isolated from the rhizomes of Iris tectorum. Of these, spirioiridotectals A, B, and F demonstrated notable neuroprotective activities against damage induced by serum deprivation in PC12 cells. In a separate study, a mixture of two rearranged this compound-type triterpenoids, also from Iris tectorum, showed moderate neuroprotective effects in the same assay. unimi.it Although the precise signaling pathways for these specific iridals have not been fully elucidated, the protective mechanism of related compounds in PC12 cells often involves the reduction of oxidative stress and inflammation, potentially through the activation of antioxidant pathways like the Nrf2/HO-1 system. These findings establish that iridals can directly protect neuronal cells from stress-induced death. unimi.it

Interaction with Parasitic Metabolic Pathways (e.g., Plasmodium falciparum)

This compound, a triterpenoid from Iris germanica, has demonstrated significant antiplasmodial activity, indicating its potential as an antimalarial agent. The compound has been tested in vitro against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria in humans.

The results showed potent activity, with IC₅₀ values (the concentration required to inhibit 50% of parasite growth) ranging from 1.8 to 26.0 µg/mL. This compound was also effective in vivo against P. vinckei in mice. The mechanism by which this compound exerts its antiplasmodial effect is not yet fully defined, but many antimalarial drugs target unique metabolic pathways within the parasite. These pathways include the digestion of hemoglobin in the parasite's food vacuole, which leads to the formation of hemozoin, or the biosynthesis of essential molecules like isoprenoids in the apicoplast. The broad efficacy of this compound against drug-resistant strains suggests it may act on a novel target or pathway within the parasite's complex metabolism.

Structure-Activity Relationship (SAR) Studies of Iridals

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule relates to its biological activity, guiding the development of more potent and selective compounds. For this compound-type triterpenoids, SAR studies have begun to reveal key structural features responsible for their cytotoxic and anti-inflammatory effects.

Investigations into various iridals isolated from Belamcanda chinensis and other plants have provided initial SAR insights. For instance, belamcanoxide B, an this compound derivative, showed moderate cytotoxic activity against HCT-116 (colon) and MCF-7 (breast) cancer cell lines, with IC₅₀ values of 5.58 and 3.35 µM, respectively, directly linking its specific structure to its potency. In another study focusing on anti-inflammatory activity, the spiro-type structure of one this compound was found to be 2-3 times more effective at inhibiting human neutrophil elastase (HNE), a pro-inflammatory enzyme, than its monocyclic analogues. mdpi.com These findings indicate that both the core skeleton (e.g., spiro vs. monocyclic) and specific substitutions on the this compound framework are critical determinants of biological activity and selectivity. mdpi.com

Advanced Analytical Methodologies and Applications for Iridals

Development of Chromatographic Methods

Chromatography plays a vital role in the separation and purification of iridals from complex plant extracts. Various chromatographic techniques have been employed, leveraging differences in properties such as polarity, size, and affinity to isolate individual iridal (B600493) compounds. excedr.comnih.gov

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of iridals. google.comresearchgate.net When coupled with a Diode Array Detector (DAD), also known as a Photo Diode Array (PDA), it becomes a powerful tool for simultaneous detection and quantification of multiple compounds based on their UV-Vis absorbance spectra. measurlabs.comscioninstruments.com

HPLC-DAD allows for the separation of complex mixtures by passing the sample through a stationary phase using a liquid mobile phase under high pressure. measurlabs.comaimil.com As the separated components elute from the column, the DAD scans across a range of UV-Vis wavelengths, capturing the absorbance spectrum for each compound at different points in time. measurlabs.comscioninstruments.com This provides valuable information for identifying compounds based on their retention times and characteristic UV spectra. researchgate.netresearchgate.net

Studies on Iris species have successfully utilized HPLC-DAD for the identification and characterization of various constituents, including iridals and flavonoids. researchgate.net For instance, HPLC analysis with diode array detection has revealed the presence of several known iridals in the lipid extract of Iris variegata rhizomes, such as 21-hydroxythis compound, 21-hydroxy-10-deoxythis compound, 16-hydroxythis compound, and 22-methyl-γ-cyclothis compound. tandfonline.com

Other Liquid Chromatography Techniques for this compound Analysis

Beyond HPLC-DAD, other liquid chromatography techniques are also valuable for the analysis and purification of iridals. These include techniques like preparative HPLC, which is used to isolate larger quantities of purified compounds after initial separation. researchgate.net Countercurrent Chromatography (CCC), also known as centrifugal partition chromatography (CPC), is another technique that has been applied for the purification of iridals from complex extracts. google.com CCC separates compounds based on their partition coefficient in a two-phase liquid solvent system. google.com

Reverse-phase chromatography (RP-HPLC) is commonly used for the purification of iridals. tandfonline.com This technique employs a non-polar stationary phase and a polar mobile phase, separating compounds based on their hydrophobicity. aimil.comlibretexts.org

Spectroscopic Analytical Method Development for Iridals

Spectroscopic methods provide crucial information about the structure and functional groups of iridals. Techniques such as Fourier-Transform Infrared (FTIR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for the characterization and quantitative analysis of these compounds. rockymountainlabs.comcreative-biostructure.comnih.gov

Applications of FTIR, UV, and NMR in Analytical Quantitation

FTIR Spectroscopy: FTIR spectroscopy measures the absorption of infrared radiation by a sample, providing information about the vibrational modes of chemical bonds and thus revealing the functional groups present in a molecule. innovatechlabs.comrtilab.com This technique can be used for both qualitative identification and quantitative analysis of materials. impactanalytical.com While not as commonly cited for direct quantitative analysis of iridals in the provided context, FTIR is a fundamental tool for structural confirmation and identifying the presence of specific functional groups within this compound structures. rtilab.comgia.edu

UV-Vis Spectroscopy: UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. rockymountainlabs.comoutermost-tech.com This technique is particularly useful for compounds containing chromophores, such as the α,β-unsaturated aldehyde group often found in iridals, which typically exhibit a characteristic UV absorption maximum around 240-254 nm. google.comtandfonline.com UV detection is routinely coupled with HPLC for the identification and quantification of iridals. google.comresearchgate.net The intensity of the absorbance at a specific wavelength is proportional to the concentration of the analyte, allowing for quantitative analysis using calibration curves. mdpi.com

NMR Spectroscopy: NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework and the local environment of atomic nuclei within a molecule. rockymountainlabs.comcreative-biostructure.com Both ¹H and ¹³C NMR spectroscopy are extensively used in the structural elucidation of iridals, allowing researchers to determine the connectivity of atoms and confirm the presence of specific structural features. tandfonline.comresearchgate.netrsc.org While primarily a qualitative technique for structural determination, NMR can also be used for quantitative analysis by integrating peak areas, which are proportional to the number of nuclei giving rise to the signal. researchgate.net NMR analysis has been instrumental in determining the structures of known and novel iridals isolated from Iris species. tandfonline.comresearchgate.netcabidigitallibrary.org

Method Validation and Performance Characteristics (Specificity, Accuracy, Precision, Robustness)

Method validation is a critical process to ensure that an analytical procedure is suitable for its intended purpose. elementlabsolutions.comadryan.com Key performance characteristics evaluated during validation include specificity, accuracy, precision, and robustness. elementlabsolutions.comwjarr.comeuropa.eu

Specificity: Specificity is the ability of a method to unequivocally assess the analyte in the presence of other components that may be expected in the sample matrix, such as impurities or other plant constituents. elementlabsolutions.comeuropa.eu For chromatographic methods, specificity can be demonstrated by achieving sufficient separation of the target this compound from other compounds. europa.eu

Accuracy: Accuracy refers to the closeness of agreement between the measured value and the true value of the analyte concentration. elementlabsolutions.com This is typically assessed by analyzing samples with known concentrations of the this compound or by spiking samples with known amounts of the analyte. europa.eu

Precision: Precision expresses the closeness of agreement between a series of measurements obtained from multiple analyses of the same homogeneous sample under prescribed conditions. elementlabsolutions.com It indicates the repeatability and reproducibility of the method. wjarr.com

Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, such as mobile phase composition, flow rate, or temperature. elementlabsolutions.comeuropa.eu Demonstrating robustness provides an indication of the method's reliability during normal usage in different laboratory settings. elementlabsolutions.com

Validation studies are essential for quantitative analytical methods used for iridals to ensure reliable and defensible results. elementlabsolutions.comwjarr.com

Quantitative Analysis of this compound Content in Plant Extracts

Quantitative analysis of this compound content in plant extracts is performed using validated analytical methods, primarily chromatographic techniques coupled with suitable detectors. HPLC-DAD is a common approach for quantifying iridals in Iris extracts. researchgate.net

The process typically involves preparing extracts from plant material, followed by chromatographic separation and detection. tandfonline.comessencejournal.com Calibration curves are constructed using known concentrations of purified this compound standards to relate the detector response (e.g., peak area in chromatography) to the concentration of the this compound in the sample. mdpi.com The concentration of iridals in the plant extract can then be determined by comparing the response of the sample to the calibration curve. mdpi.com

Research has focused on quantifying specific iridals in different Iris species and plant parts, such as rhizomes. researchgate.nettandfonline.com For example, studies have reported the quantitative analysis of iridals in Iris variegata rhizome extracts, indicating the relative abundance of different this compound compounds. tandfonline.com

Biocatalytic Production Monitoring and Analytical Control

Biocatalysis offers a promising route for the sustainable production of iridals and related compounds, often involving enzymatic transformations of precursors. Effective monitoring and analytical control are crucial throughout these biocatalytic processes to ensure efficiency, yield, and product quality. Various analytical methodologies are employed to track substrate conversion, intermediate formation, enzyme activity, and final product accumulation.

The biosynthesis of iridoids, which include this compound precursors, involves several enzymatic steps starting from common terpene precursors. For instance, the pathway often begins with the conversion of geranyl diphosphate (B83284) (GPP) to geraniol, followed by hydroxylation and oxidation to form 8-oxogeranial. This key intermediate is then cyclized and reduced by iridoid synthase (ISY) to form intermediates like nepetalactol, a scaffold for many iridoids mdpi.comnih.govpnas.orgacs.org. Monitoring the concentrations of these substrates, intermediates, and products is vital for optimizing biocatalytic reactions.

Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) are commonly used for the qualitative and quantitative analysis of compounds in biocatalytic mixtures nih.govgoogle.com. These methods allow for the separation and identification of various this compound species and related metabolites based on their unique fragmentation patterns and retention times. Multiple reaction monitoring (MRM) in mass spectrometry is a sensitive technique used to specifically track the formation of target analytes like GPP, farnesyl diphosphate (FPP), geraniol, 8-oxogeranial, and nepetalactol by monitoring specific parent ion-to-product ion transitions pnas.orgacs.org.

Enzyme activity, a critical parameter in biocatalysis, can be monitored using spectrophotometric assays. For enzymes like iridoid synthase that utilize cofactors such as NADPH, the reaction rate can be determined by measuring the decrease in NADPH absorbance at 340 nm over time nih.govacs.org. This provides a direct measure of the enzyme's catalytic efficiency under different conditions.

Detailed research findings highlight the application of these methods in optimizing biocatalytic processes. For example, studies on iridoid synthase (ISY) have involved monitoring the conversion of 8-oxogeranial to nepetalactol using GC-MS nih.gov. Protein engineering efforts aimed at enhancing the substrate specificity of ISY have utilized spectrophotometric assays to compare the catalytic efficiency of enzyme variants towards different substrates acs.org. The substrate preference (SP) value, defined as the ratio of activity for 8-oxogeranial to a related substrate like geranial, has been determined using such activity assays acs.org.

Furthermore, analytical methods are integral to process development and optimization for the biocatalytic production of compounds like irones from Iris root, which involves this compound precursors. Studies have focused on developing analytical methods for irone samples and investigating different solvents for sampling wits.ac.za. Screening of various oxidoreductases to identify the most effective enzyme source for maximum product yield also relies heavily on quantitative analytical techniques to evaluate the outcome of enzymatic reactions under varied conditions, including temperature, enzyme loading, and substrate concentrations wits.ac.za. Purification methods like centrifugal partition chromatography and preparative HPLC, monitored by analytical HPLC and coupled with techniques like NMR and UHPLC-MS, are employed to isolate and characterize the final this compound products google.com.

While specific comprehensive data tables detailing substrate and product concentrations over time in a biocatalytic reaction were not extensively provided in the search snippets, the methodologies described underscore the reliance on precise analytical measurements for monitoring and controlling these complex biological transformations. The integration of techniques like GC-MS, UHPLC-MS, MRM, and spectrophotometry allows researchers to gain detailed insights into the reaction progress, enzyme performance, and ultimately, to optimize biocatalytic routes for efficient this compound production.

Future Research Directions

Exploration of Undiscovered Iridal (B600493) Structures

The structural diversity of this compound-type triterpenoids isolated from plants, particularly from the Iridaceae family, suggests that a considerable number of undiscovered this compound structures likely exist. Recent studies continue to report the isolation of novel this compound derivatives from various Iris species and Belamcanda chinensis, highlighting the ongoing potential for discovering new structural classes and variations within this compound family. rsc.orgresearchgate.netresearchgate.netresearchgate.netnih.gov Future research will likely employ advanced spectroscopic techniques, such as high-resolution NMR and mass spectrometry, coupled with sophisticated isolation strategies to identify and characterize these new compounds. Further phytochemical investigations of underexplored Iris species and other related genera within the Iridaceae family are crucial for expanding the known chemical space of iridals.

Targeted Biosynthetic Engineering for Enhanced this compound Production

Understanding the biosynthetic pathways of iridals is fundamental for developing sustainable and efficient production methods. Proposed biosynthetic routes involve the cyclization and rearrangement of squalene (B77637) epoxide, catalyzed by specific enzymes like oxidosqualene cyclases. rsc.orgnih.govgoogle.comnottingham.ac.uk Future research aims to fully elucidate the enzymatic machinery involved in the formation of various this compound skeletons and their subsequent modifications. This knowledge will pave the way for targeted biosynthetic engineering approaches. Strategies will include the identification and characterization of key biosynthetic genes and enzymes, followed by their expression in heterologous hosts such as yeast or Escherichia coli, or through engineering the native plant producers. rsc.orgnih.govuea.ac.uk The goal is to create microbial cell factories or enhanced plant systems for the increased and potentially more controlled production of specific this compound compounds, addressing the limitations of low natural abundance and challenging isolation from plant sources. nih.govwits.ac.za Synthetic biology approaches will be integral to designing and optimizing these engineered pathways for enhanced yield and diversification of this compound structures. rsc.orgnih.gov

Advanced Mechanistic Elucidation of this compound Bioactivities

This compound-type triterpenoids have demonstrated a range of biological activities, including cytotoxic, hepatoprotective, anti-inflammatory, and antiplasmodial effects. rsc.orgresearchgate.netresearchgate.netscite.aimdpi.comklinickafarmakologie.cznih.govnih.gov While some initial insights into their mechanisms of action have been reported, such as the inhibition of human neutrophil elastase and modulation of inflammatory pathways, a comprehensive understanding of how iridals exert their biological effects at the molecular level is still needed. mdpi.com Future research will focus on advanced mechanistic studies using a combination of cellular and molecular techniques. This includes investigating the specific protein targets of iridals, dissecting the downstream signaling pathways affected by their presence, and understanding the structure-activity relationships that govern their biological potency and selectivity. uea.ac.uk Detailed mechanistic elucidation is essential for validating the therapeutic potential of iridals and guiding the development of this compound-based drugs or probes. Further studies are required to investigate the precise roles and detailed mechanisms of molecular and environmental factors involved in this compound bioactivities. egypt-lasereyecolor.com

Development of Novel Synthetic Pathways for Complex Iridals

The structural complexity of many this compound-type triterpenoids presents significant challenges for their chemical synthesis. Developing efficient and stereoselective synthetic routes is crucial for accessing iridals and their analogues in sufficient quantities for biological evaluation and for exploring structure-activity relationships. rsc.orgacs.org Current synthetic efforts often involve multi-step sequences to construct the characteristic cyclic or spirocyclic skeletons and incorporate the various functional groups present in natural iridals. acs.orgresearchgate.net Future research will focus on developing novel and more convergent synthetic strategies, potentially utilizing cascade reactions, organocatalysis, or other innovative methodologies to streamline the synthesis of complex iridals. researchgate.net The development of flexible synthetic pathways will also enable the creation of diverse libraries of this compound analogues, which can be used to probe biological targets and optimize desired activities. wgtn.ac.nz

Application of Omics Technologies (e.g., Metabolomics, Transcriptomics) in this compound Research

Omics technologies, such as metabolomics and transcriptomics, are powerful tools for gaining a holistic understanding of biological systems and identifying key molecules and pathways. humanspecificresearch.orgimc.ac.atuninet.edumdpi.comnih.govwikipedia.orgqiagenbioinformatics.com Applying these technologies to this compound research holds significant promise. Metabolomics can be used for the comprehensive profiling of iridals and related metabolites in plant tissues, aiding in the discovery of new structures and understanding their distribution and accumulation. rsc.orgmdpi.comresearchgate.net Transcriptomics can provide insights into the gene expression patterns associated with this compound biosynthesis, helping to identify the enzymes and regulatory elements involved in their production. nottingham.ac.ukmdpi.comdntb.gov.ua The integration of multi-omics data (e.g., genomics, transcriptomics, proteomics, and metabolomics) can provide a more complete picture of the biological context of this compound production and function. mdpi.comwikipedia.orgqiagenbioinformatics.com This integrated approach can facilitate the identification of genetic markers for high-iridal-producing plants, inform metabolic engineering strategies, and help to unravel the complex biological roles of iridals within the plant and in their interactions with other organisms. rsc.orgnih.gov

Q & A

Q. What are the structural characteristics of iridal stroma melanosomes, and what advanced imaging techniques are used to analyze them?

this compound stroma melanosomes exhibit ovoid morphology with average dimensions of 0.25 µm (width) and 0.64 µm (length), distinct from the spherical melanosomes of the this compound pigment epithelium (IPE). Scanning electron microscopy (SEM) and atomic force microscopy (AFM) are standard for morphological analysis, revealing surface substructures composed of eumelanin-coated nanoparticles (~10–50 nm lateral size). These findings align with transmission electron microscopy (TEM) data .

| Technique | Key Findings | Source |

|---|---|---|

| SEM | Ovoid shape, size consistency across samples | |

| AFM | Subsurface granular organization |

Q. How are this compound stroma melanosomes isolated, and what challenges exist in ensuring sample purity?

Isolation involves mechanical dissection of the iris stroma, followed by enzymatic digestion and centrifugation. A key challenge is avoiding contamination by anterior IPE melanosomes, which are spherical and larger (1.02 µm diameter). Validation via SEM size/shape analysis and statistical Gaussian fitting of axis measurements ensures dominance of stroma-derived melanosomes .

Q. What distinguishes eumelanin and pheomelanin in this compound stroma melanosomes?

Eumelanin dominates the surface, as shown by photoionization thresholds (4.9 eV via FEL-PEEM), while pheomelanin (threshold: 3.8 eV) is absent or deeply embedded. Kinetic studies of melanogenesis suggest a "casing model," where pheomelanin cores form first, followed by eumelanin deposition .

Advanced Research Questions

Q. How do surface photoionization studies resolve contradictions in melanin distribution models?

Free-electron laser photoemission electron microscopy (FEL-PEEM) provides surface-sensitive analysis, confirming eumelanin’s dominance on this compound stroma melanosomes. This supports the casing model, contradicting earlier hypotheses of mixed surface pheomelanin. Discrepancies with bulk biochemical assays (e.g., HPLC) may arise from pheomelanin’s subsurface localization .

Q. What statistical methods are employed to validate morphological consistency in melanosome studies?

Histograms of SEM-derived axis lengths are fit to single Gaussian functions to assess size distribution. For example, dark brown this compound melanosomes show a mean short axis of 0.25 µm (±0.02 µm), confirming morphological uniformity across samples. Outliers are excluded via iterative fitting to minimize IPE contamination bias .

Q. How can computational models simulate this compound light transport, and what parameters are critical for accuracy?

Biophysically based models (e.g., ILIT model) use Monte Carlo simulations to predict spectral responses. Key parameters include melanosome density, layer thickness, and eumelanin/pheomelanin ratios. Validation against empirical reflectance data ensures predictive accuracy for applications in biomedical imaging and optics .

Q. What experimental approaches reconcile discrepancies in melanosome surface reactivity studies?

Combining FEL-PEEM (surface analysis) with biochemical assays (e.g., enzymatic digestion of eumelanin) clarifies subsurface pheomelanin contributions. For example, post-PEEM treatment with hydrogen peroxide oxidizes surface eumelanin, enabling deeper pheomelanin detection .

Q. How do kinetic studies inform the biochemical pathway of melanogenesis in this compound tissues?

Time-resolved tyrosine oxidation assays reveal a three-step process: cysteinyldopa synthesis → pheomelanin core formation → eumelanin casing. Cysteine concentration thresholds (>1.3 µM) and depletion kinetics are critical for pathway branching, validated via synthetic melanin models .

Methodological Guidelines

- Imaging Protocols : For SEM/AFM, use low-energy beam settings to prevent melanosome degradation. Include scale bars and Gaussian-fit histograms in morphological reports .

- Statistical Validation : Apply Kolmogorov-Smirnov tests to confirm Gaussian distribution of size data. Report confidence intervals (e.g., ±0.2 eV for photoionization thresholds) .

- Computational Modeling : Parameterize melanosome layers using TEM cross-sectional data. Validate with spectrophotometric reflectance measurements from donor tissues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.